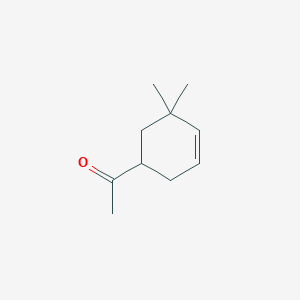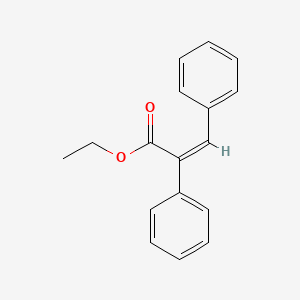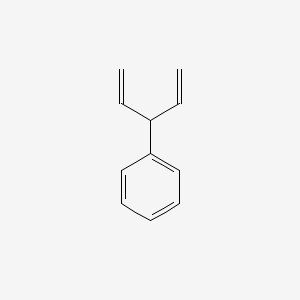
(Penta-1,4-dien-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Penta-1,4-dien-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,4-dienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-1,4-dien-3-yl)benzene typically involves the reaction of benzene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadienone reacts with acetylene derivatives to form the desired product . The reaction conditions often require heating and the presence of catalysts to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (Penta-1,4-dien-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
(Penta-1,4-dien-3-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (Penta-1,4-dien-3-yl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound’s diene moiety can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The benzene ring provides stability and a platform for further functionalization.
Comparación Con Compuestos Similares
(Buta-1,3-dien-1-yl)benzene: Similar in structure but with a shorter diene chain.
(Hexa-1,5-dien-3-yl)benzene: Contains a longer diene chain, leading to different reactivity and applications.
Uniqueness: (Penta-1,4-dien-3-yl)benzene is unique due to its specific diene substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
33558-13-3 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
penta-1,4-dien-3-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-10H,1-2H2 |
Clave InChI |
DBSDMAPJGHBWAL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





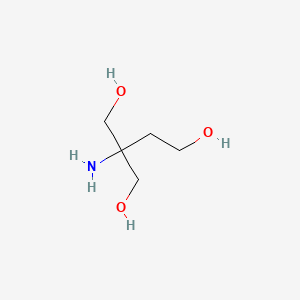
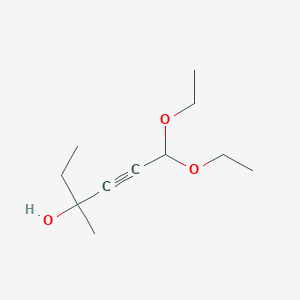

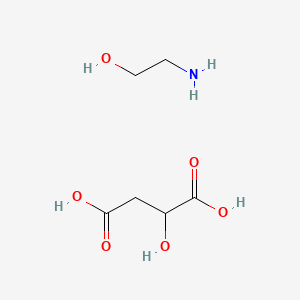

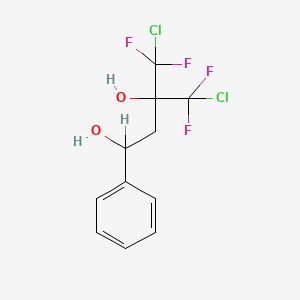
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)

![2-[2-(Ethenyloxy)ethyl]pyridine](/img/structure/B14696791.png)
